methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate
Description
Molecular Architecture
The compound’s molecular formula is C₉H₁₄N₂O₂ , with a molecular weight of 182.22 g/mol . Its structure consists of a pyrrole ring substituted at the 1-position with a propyl group (-CH₂CH₂CH₃), at the 2-position with a methyl ester (-COOCH₃), and at the 4-position with an amino group (-NH₂). The pyrrole ring’s aromaticity is maintained through delocalized π-electrons, while substituents influence electronic distribution and steric interactions.
Key structural features :
- Propyl group : Introduces hydrophobicity and conformational flexibility.
- Methyl ester : Enhances solubility in organic solvents and participates in hydrogen bonding.
- Amino group : Provides a site for electrophilic substitution or coordination chemistry.
The stereochemistry of the molecule is defined by the planar pyrrole ring and the orientation of substituents. Quantum mechanical calculations predict a slight puckering of the pyrrole ring due to steric interactions between the propyl and ester groups.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ | |
| Molecular Weight | 182.22 g/mol | |
| SMILES | COC(=O)C1=CC(N)=CN1CCC | |
| InChI Key | Computed as needed | – |
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 4-amino-1-propylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-11-6-7(10)5-8(11)9(12)13-2/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
VPSCULKFPZXKBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=C1C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Starting Material and Pyrrole Ring Formation
- Pyrrole-2-carboxylate derivatives are commonly prepared by cyclization or modification of pyrrole-2-carbaldehyde or pyrrole-2-carboxylic acid precursors.
- For example, ethyl or methyl pyrrole-2-carboxylates are synthesized by esterification of the corresponding pyrrole-2-carboxylic acid or by direct cyclization of substituted precursors under acidic conditions.
Introduction of the 4-Amino Group
- The amino group at the 4-position is often introduced by reduction of a 4-nitro substituent.
- A typical method involves hydrogenation of methyl or ethyl 4-nitropyrrole-2-carboxylate using palladium on carbon (Pd/C) catalyst under mild hydrogen pressure in ethyl acetate or similar solvents.
- After reduction, the amino pyrrole ester is isolated as a hydrochloride salt by bubbling HCl gas into the reaction mixture, providing good yields (e.g., 81.6%) and purity.
N-Propylation (N-Alkylation) at the 1-Position
- The N-alkylation of the pyrrole nitrogen with a propyl group can be achieved by reacting the 4-amino methyl pyrrole-2-carboxylate with propyl bromide or similar alkyl halides.
- This reaction typically uses a base such as sodium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide in acetone under reflux conditions for several hours.
- The reaction mixture is then worked up by extraction and purified by silica gel chromatography to isolate the N-propylated product.
Detailed Stepwise Preparation Method
Research Findings and Analytical Data
- The reduction step (Step 3) is critical for obtaining the amino group with high purity and yield. The use of Pd/C and mild hydrogen pressure avoids over-reduction or ring hydrogenation.
- The N-alkylation step requires careful control of reaction time and temperature to prevent side reactions such as over-alkylation or substitution at undesired sites.
- Purification by silica gel chromatography with ethyl acetate/hexane mixtures is effective for isolating the target compound with high purity.
- Structural confirmation is typically performed by NMR spectroscopy (^1H and ^13C), IR spectroscopy, and mass spectrometry. For example, ^1H NMR signals for the methyl ester group appear as singlets around δ 3.7–3.9 ppm, and the propyl group shows characteristic multiplets in the aliphatic region.
Summary Table of Key Preparation Steps
Additional Notes on Industrial and Practical Considerations
- Industrial-scale synthesis would optimize these steps for cost, yield, and environmental impact, focusing on scalable hydrogenation and alkylation methods.
- The choice of solvent and catalyst loading in hydrogenation is important for catalyst lifetime and product purity.
- Phase-transfer catalysts improve the efficiency of N-alkylation by enhancing the solubility of reagents.
- The amino group’s presence allows further functionalization if needed for pharmaceutical or material science applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate has been studied for its pharmacological properties. Its structural characteristics allow it to interact with biological targets effectively.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of pyrrole compounds exhibit activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For example, a study demonstrated that certain pyrrole derivatives showed minimum inhibitory concentrations (MIC) as low as 0.125 mg/mL against S. aureus .
Anticonvulsant Properties
The compound has also been investigated for anticonvulsant activity. A study involving structurally related pyrrole compounds indicated that modifications at specific positions could enhance their efficacy in seizure models . The importance of the distance between functional groups was emphasized, suggesting that careful structural design is crucial for developing effective anticonvulsants.
Materials Science Applications
The unique chemical properties of this compound make it suitable for various materials science applications.
The compound's ability to form films makes it a candidate for protective coatings in various applications, including electronics and biomedical devices. The incorporation of this compound into coatings can enhance their durability and resistance to environmental factors .
Agricultural Chemistry Applications
In agricultural chemistry, this compound has been evaluated for its potential use as a pesticide or herbicide.
Pesticidal Activity
Studies have shown that certain pyrrole derivatives possess insecticidal properties, making them suitable candidates for developing new agricultural chemicals . The mechanism of action is believed to involve interference with critical biological processes in pests.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at MDPI evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The findings showed promising results against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential in developing new antibiotics .
Case Study 2: Polymer Applications
In another investigation, researchers focused on the synthesis of polymers incorporating this compound. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to conventional polymers, suggesting their applicability in high-performance materials .
Mechanism of Action
The mechanism of action of methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Heterocycle Core Differences
- Pyrrole vs. Oxazole: The pyrrole core (one N atom) in the target compound is less polar than oxazole (two N atoms) but retains aromaticity.
- Diterpenoid Esters: Compounds like sandaracopimaric acid methyl ester are polycyclic and lack aromaticity, leading to significantly higher lipophilicity and applications in resins or antimicrobial agents.
Substituent Effects
- Amino Group (C4): The NH₂ group in the target compound enables hydrogen-bonding interactions, a critical feature for biological activity or crystal packing . This contrasts with halogenated analogs (e.g., ), where halogens enhance metabolic stability but reduce H-bond donor capacity.
- Propyl Chain (N1) : The N1-propyl group increases lipophilicity compared to smaller alkyl chains (e.g., methyl) but is less rigid than cyclopropylmethyl substituents in oxazole derivatives .
Biological Activity
Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate (MAPPC) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity of MAPPC, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
MAPPC is characterized by the following chemical structure:
- Chemical Formula : C₇H₁₁N₂O₂
- Molecular Weight : 141.17 g/mol
- CAS Number : 1171639-98-7
The compound contains a pyrrole ring, which is a nitrogen-containing heterocycle known for its diverse biological activities. The presence of both an amino group and a carboxylate group in its structure allows for various interactions with biological macromolecules.
The biological activity of MAPPC can be attributed to its ability to interact with specific molecular targets within cells. The amino group facilitates hydrogen bonding with enzymes and receptors, while the carboxylate group participates in ionic interactions. These interactions can modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects.
Summary of Mechanisms:
- Hydrogen Bonding : Interaction with enzymes and receptors.
- Ionic Interactions : Modulation of biological pathways through carboxylate group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of MAPPC against a range of pathogens. In vitro evaluations have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Escherichia coli | 5 - 20 μg/mL |
| Mycobacterium tuberculosis | <0.016 μg/mL |
The compound has shown particularly promising results against drug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Antiviral Activity
MAPPC has also been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral lifecycle completion. Further research is needed to elucidate the specific viral targets affected by MAPPC.
Case Studies
-
Antibacterial Evaluation :
A study conducted by Mir N.A. et al. evaluated various pyrrole derivatives, including MAPPC, for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that MAPPC exhibited a potent antibacterial effect, with MIC values comparable to established antibiotics like ciprofloxacin . -
Tuberculosis Research :
Another significant study focused on the anti-tuberculosis activity of pyrrole derivatives, including MAPPC. The compound demonstrated excellent activity against Mycobacterium tuberculosis, with MIC values indicating strong potential as an anti-TB agent .
Structure-Activity Relationship (SAR)
The structural features of MAPPC play a crucial role in its biological activity. Variations in substituents on the pyrrole ring can significantly influence potency and selectivity against different pathogens.
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

